molecular formula C11H12O2S B14001096 3-(2-Phenylethenylsulfanyl)propanoic acid

3-(2-Phenylethenylsulfanyl)propanoic acid

Cat. No.: B14001096
M. Wt: 208.28 g/mol
InChI Key: KFDYJVLPKDVZJC-UHFFFAOYSA-N
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Description

3-(2-Phenylethenylsulfanyl)propanoic acid is an organic compound with the molecular formula C11H12O2S It is a carboxylic acid derivative featuring a phenylethenylsulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethenylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-phenylethenylthiol with 3-bromopropanoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethenylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding thiol or sulfide, depending on the reducing agent used.

    Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(2-Phenylethenylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethenylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The phenylethenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid moiety allows for binding to active sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic acid: Similar in structure but lacks the sulfanyl group.

    Cinnamic acid: Contains a phenylethenyl group but differs in the position of the carboxylic acid.

    Thiopropanoic acid: Contains a sulfanyl group but lacks the phenylethenyl moiety.

Uniqueness

3-(2-Phenylethenylsulfanyl)propanoic acid is unique due to the presence of both the phenylethenyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-phenylethenylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYJVLPKDVZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CSCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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